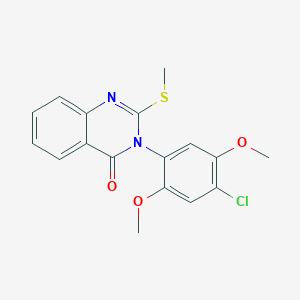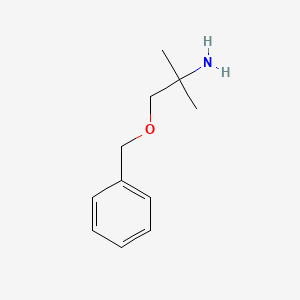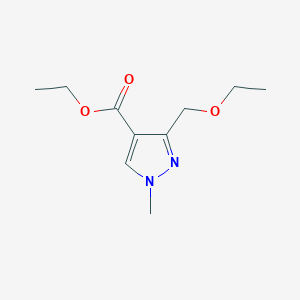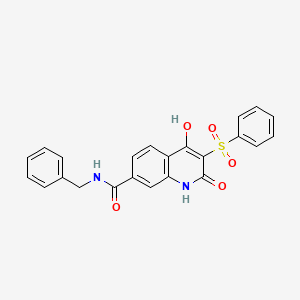
4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)- is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has explored the synthesis and derivative formation of quinazolinone compounds, focusing on the creation of various derivatives through oxidation and other chemical reactions. These processes yield compounds with potential pharmaceutical applications due to their complex structures and functionalities. For instance, the oxidation of methylquinazolinone derivatives has led to the production of compounds with sulfonic acid, dione, and sulfonamide functionalities, indicating the versatility of quinazolinone derivatives in chemical synthesis and potential pharmaceutical applications (Lezina et al., 2012).
Antibacterial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating significant potential in fighting various strains of microorganisms. The creation of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives has shown substantial antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, highlighting the importance of these compounds in developing new antibacterial drugs (Osarumwense, 2022).
Antimycobacterial and Photosynthesis-Inhibiting Activity
Quinazolinone derivatives have also been tested for their antimycobacterial activities, with some compounds showing higher activity than standard treatments like isoniazid against Mycobacterium avium and M. kansasii. Additionally, these compounds have been found to possess photosynthesis-inhibiting activity, indicating their potential application in agricultural chemistry to manage weed growth or in studying photosynthesis mechanisms (Kubicová et al., 2003).
Molecular Structure Analysis
Studies have also focused on the molecular structure analysis of quinazolinone derivatives, shedding light on their crystal structures and the implications of these structures on the compounds' physical properties and reactivity. Such research provides critical insights into how these compounds interact at the molecular level and their stability, which is vital for their potential applications in drug design and other fields (Mague et al., 2017).
Antimicrobial and Antifungal Activities
Further research into quinazolinone derivatives has revealed their effectiveness as antimicrobial and antifungal agents. New synthesis methods have led to compounds that exhibit significant activity against a range of bacteria and fungi, suggesting their usefulness in developing new antimicrobial and antifungal treatments. This research underscores the potential of quinazolinone derivatives in addressing various infectious diseases (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
3-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-14-9-13(15(23-2)8-11(14)18)20-16(21)10-6-4-5-7-12(10)19-17(20)24-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJISKGLOJEMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=CC=CC=C3N=C2SC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2542832.png)
![1-(4-fluorophenyl)-2-({2-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2542833.png)



![N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2542838.png)
![N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2542839.png)
![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

![11,13-dimethyl-6-(3-methylphenoxy)-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2542848.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)
